2-Dimethylguanine (m2,2G) is a purine base commonly found as a minor constituent of ribosomal RNA (rRNA) and transfer RNA (tRNA) in various organisms, including bacteria, archaea, and eukaryotes. [] Its presence in RNA is a result of post-transcriptional modification, specifically methylation. This modification plays a crucial role in the structure and function of RNA molecules. []
The synthesis of 2-dimethylamino-6-hydroxypurine can be achieved through various methods, but one notable approach involves the reaction of guanine derivatives with specific reagents.
This method highlights the importance of controlling temperature and pH during synthesis to optimize yield and purity.
The molecular structure of 2-dimethylamino-6-hydroxypurine consists of a purine ring system with specific substituents:
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry can be employed to confirm its structure and purity .
2-Dimethylamino-6-hydroxypurine participates in several chemical reactions due to its functional groups:
These reactions are essential for synthesizing more complex molecules or for modifying the compound for specific applications in research and medicine .
The mechanism of action for 2-dimethylamino-6-hydroxypurine primarily revolves around its role as a nucleobase analog:
Research indicates that such compounds may have therapeutic applications, particularly in cancer treatment or antiviral therapies .
The physical and chemical properties of 2-dimethylamino-6-hydroxypurine are critical for its application in scientific research:
These properties influence how the compound is handled in laboratory settings and its suitability for various applications .
2-Dimethylamino-6-hydroxypurine has several important applications in scientific research:
The versatility of this compound makes it valuable in both fundamental research and applied sciences .
2-Dimethylamino-6-hydroxypurine (CAS 1445-15-4), a modified purine base, first emerged in scientific literature during investigations into nucleic acid metabolism and abnormal nucleobase excretion. Early research in the 1960s identified this compound in biological fluids, with Fink and colleagues reporting its presence in the urine of both healthy and leukemic human subjects [2]. This discovery positioned it among other modified purines recognized as biomarkers or metabolic intermediates. The compound’s systematic isolation and characterization necessitated specialized analytical methods due to its structural similarity to guanine. Udenfriend developed a fluorometric assay to distinguish and quantify 2-Dimethylamino-6-hydroxypurine amidst complex biological matrices, leveraging its distinct spectral properties [2]. These foundational studies confirmed its molecular formula (C₇H₉N₅O) and molecular weight (179.18 g/mol) and noted its crystalline solid state under standard conditions [2].
Concurrent research explored its chemical synthesis, typically achieved through alkylation or amination reactions on purine precursors. Spectroscopic analyses, including infrared (IR) spectroscopy and mass spectrometry, provided early structural insights. Szczepaniak’s matrix isolation IR studies further elucidated its tautomeric behavior, revealing equilibrium between keto and enol forms that influence its hydrogen-bonding capabilities and reactivity [2]. These initial investigations framed it as a stable, naturally occurring purine derivative worthy of further study in nucleic acid chemistry.
Table 1: Fundamental Properties of 2-Dimethylamino-6-hydroxypurine
Property | Value | Method of Identification |
---|---|---|
CAS Number | 1445-15-4 | Chemical registry |
Molecular Formula | C₇H₉N₅O | Elemental analysis |
Molecular Weight | 179.18 g/mol | Mass spectrometry |
Tautomeric Forms | Keto-enol equilibrium | IR spectroscopy [2] |
Biological Detection | Human urine | Fluorometric assay [2] |
2-Dimethylamino-6-hydroxypurine exhibits a core purine structure isosteric with guanine but features critical modifications at the C2 and C6 positions: a dimethylamino group (-N(CH₃)₂) replaces the oxo (=O) moiety at C2, while a hydroxyl group (-OH) occupies the C6 position analogous to guanine’s carbonyl. This substitution pattern profoundly alters its electronic distribution and hydrogen-bonding potential relative to guanine. The electron-donating dimethylamino group increases electron density at N1 and N3, enhancing basicity compared to guanine. Meanwhile, the C6 hydroxyl group allows lactam-lactim tautomerism, similar to guanine’s keto-enol equilibrium but with distinct energetics due to the C2 modification [2] [7].
These structural deviations disrupt canonical Watson-Crick base pairing. Unlike guanine, which forms three hydrogen bonds with cytosine, 2-Dimethylamino-6-hydroxypurine cannot adopt the preferred tautomer for analogous pairing due to steric and electronic constraints imposed by the dimethylamino group. Instead, it may engage in non-canonical pairing or serve as a mismatch inducer. Its resemblance to 2,6-diaminopurine—a known guanine analog that base-pairs with thymine—is noteworthy [5]. However, methylation at the exocyclic N2 nitrogen in 2-Dimethylamino-6-hydroxypurine introduces steric bulk that further distorts helical geometry, making it a valuable probe for studying nucleic acid flexibility and enzyme recognition [5] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7